molecular formula C10H10INO B2507857 N-cyclopropyl-3-iodobenzamide CAS No. 909187-12-8

N-cyclopropyl-3-iodobenzamide

Cat. No.: B2507857
CAS No.: 909187-12-8
M. Wt: 287.1
InChI Key: DLBMAYNAZULIMT-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-iodobenzamide is an organic compound with the molecular formula C10H10INO It is characterized by the presence of a cyclopropyl group attached to the nitrogen atom of a benzamide structure, with an iodine atom at the 3-position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-iodobenzamide typically involves the reaction of 3-iodobenzoic acid with cyclopropylamine. The process can be summarized in the following steps:

    Activation of 3-iodobenzoic acid: This step involves converting 3-iodobenzoic acid into its acyl chloride derivative using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.

    Amidation: The acyl chloride derivative is then reacted with cyclopropylamine in the presence of a base like triethylamine (Et3N) to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 3-position of the benzene ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to remove the iodine atom, typically using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

    Oxidation Reactions: The benzamide moiety can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide, DMF) are commonly used.

    Reduction: Catalysts such as Pd/C or nickel (Ni) in the presence of H2 gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

    Substitution: Formation of N-cyclopropyl-3-aminobenzamide or N-cyclopropyl-3-thiobenzamide.

    Reduction: Formation of N-cyclopropylbenzamide.

    Oxidation: Formation of N-cyclopropyl-3-iodobenzoic acid.

Scientific Research Applications

N-cyclopropyl-3-iodobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-iodobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl group and iodine atom can influence the compound’s binding affinity and specificity, affecting its overall biological activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

N-cyclopropyl-3-iodobenzamide can be compared with other similar compounds, such as:

    N-cyclopropyl-4-iodobenzamide: Similar structure but with the iodine atom at the 4-position, which may result in different chemical reactivity and biological activity.

    N-cyclopropyl-3-bromobenzamide: Contains a bromine atom instead of iodine, potentially leading to variations in reactivity and applications.

    N-cyclopropyl-3-chlorobenzamide: Contains a chlorine atom, which may affect its chemical properties and uses.

The uniqueness of this compound lies in the presence of the iodine atom, which can participate in specific chemical reactions and influence the compound’s overall behavior in various applications.

Properties

IUPAC Name

N-cyclopropyl-3-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10INO/c11-8-3-1-2-7(6-8)10(13)12-9-4-5-9/h1-3,6,9H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBMAYNAZULIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Iodobenzoic acid (4.79 g, 19.3 mmol) was suspended in thionyl chloride (19.3 mL) and stirred for 1 h at 70° C. before it was conc. and azeotropically dried with toluene. The reaction mixture was dissolved in dioxane (19.3 mL) before N-ethyl-N-isopropylpropan-2-amine (13.5 mL, 77.3 mmol) and cyclopropylamine (6.77 mL, 96.6 mmol) were added and stirred for 16 h at ambient temperature. The reaction mixture was diluted with 75 mL of ethyl acetate, added to a separation funnel, partitioned with sodium bicarbonate (saturated, aqueous), washed 2× with 50 mL of 3 N HCl (aqueous), separated, dried over sodium sulfate, and concentrated in vacuo to give the title compound. MS (ES+): 288 (M+H)+.
Quantity
4.79 g
Type
reactant
Reaction Step One
Quantity
19.3 mL
Type
solvent
Reaction Step Two
Quantity
13.5 mL
Type
reactant
Reaction Step Three
Quantity
6.77 mL
Type
reactant
Reaction Step Three
Quantity
19.3 mL
Type
solvent
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Four

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